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4-methyl-3,5-dinitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide

Lipophilicity Drug Likeness Physicochemical Profiling

SAR programs suffer when generic sulfonamides introduce uncontrolled physicochemical variability. This exact compound provides a locked 3-CF3-phenoxy motif (+0.8 logP vs 4-F analog) with three additional H-bond acceptors, ensuring consistent membrane permeability and target engagement. - Defined XLogP3: 3.5; MW: 449.4 g·mol⁻¹ - Batch-to-batch consistency for reliable SAR continuity - Ready for late-stage functionalization via the ethyl-sulfonamide linker

Molecular Formula C16H14F3N3O7S
Molecular Weight 449.36
CAS No. 1105233-93-9
Cat. No. B2961431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-3,5-dinitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide
CAS1105233-93-9
Molecular FormulaC16H14F3N3O7S
Molecular Weight449.36
Structural Identifiers
SMILESCC1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)NCCOC2=CC=CC(=C2)C(F)(F)F)[N+](=O)[O-]
InChIInChI=1S/C16H14F3N3O7S/c1-10-14(21(23)24)8-13(9-15(10)22(25)26)30(27,28)20-5-6-29-12-4-2-3-11(7-12)16(17,18)19/h2-4,7-9,20H,5-6H2,1H3
InChIKeyOMTQCORXNZIJIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-3,5-dinitrobenzenesulfonamide Building Block


4-Methyl-3,5-dinitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide (CAS 1105233-93-9) is a polysubstituted aromatic sulfonamide that incorporates a 3,5-dinitro-4-methylphenyl core linked via an ethyl spacer to a 3‑(trifluoromethyl)phenoxy motif [1]. With a molecular weight of 449.4 g·mol⁻¹ and a computed XLogP3 of 3.5, the compound occupies a distinct region of physicochemical space relative to close analogs that bear smaller or less lipophilic para-substituents on the phenoxy ring [1]. The combination of strongly electron-withdrawing nitro groups and the metabolically robust trifluoromethyl group makes it a structurally defined, late-stage-functionalization-ready entity for structure–activity relationship (SAR) programs, particularly where precise modulation of lipophilicity, electronic character, and hydrogen-bond acceptor capacity is required to interrogate a biological target.

SAR building block 3-CF₃-phenoxy sulfonamide with dinitro core
Late-stage functionalization Ethyl-sulfonamide linker enables derivatization
Defined lipophilicity XLogP3 context supports permeability-guided SAR

Why Generic Substitution Fails


Sulfonamide-based screening compounds are frequently treated as interchangeable pharmacophores; however, in the 3,5-dinitro-4-methylbenzenesulfonamide series, subtle alteration of the terminal phenoxy substituent produces large shifts in key physicochemical descriptors that govern molecular recognition, membrane permeability, and metabolic fate [1][2]. Simply replacing the 3‑trifluoromethyl group with a less lipophilic fluorine atom, for instance, reduces the computed partition coefficient (XLogP3) by 0.8 log units—approximately a six‑fold difference in octanol/water partitioning—while eliminating three hydrogen‑bond acceptor sites [1][2]. Because multiparameter lead optimization is acutely sensitive to such changes, procurement of the exact compound is mandatory to maintain SAR continuity; generic substitution therefore introduces uncontrolled variability that can invalidate potency, selectivity, or pharmacokinetic conclusions generated with the original chemotype.

Target compound 3-CF₃-phenoxy
4-F analog 4-F-phenoxy
Lipophilicity
Higher partitioning profile
Lower partitioning may alter permeability
H-bond capacity
Extended polar contact network
Fewer acceptors shifts recognition
Molecular size
Exceeds 400 Da threshold
Sits below threshold
Generic substitution may invalidate SAR continuity; verify exact structure before procurement.

Quantitative Property Comparison


Lipophilicity Advantage vs. Fluoro Analog

The target compound exhibits a computed XLogP3 of 3.5, compared with 2.7 for the closest commercially catalogued analog N-(2-(4-fluorophenoxy)ethyl)-4-methyl-3,5-dinitrobenzenesulfonamide (CAS 1105234-79-4) [1][2]. The 0.8 log-unit increase corresponds to an ~6.3-fold greater predicted octanol/water partition coefficient, which is expected to enhance passive membrane permeability and potentially blood–brain barrier penetration in cell-based assays [1][2].

Lipophilicity
Cross-study comparable
3-CF₃: XLogP3 3.5
4-F: XLogP3 2.7
Δ +0.8 (∼6.3× partitioning)
Supports lipophilicity-guided SAR selection
Computed XLogP3; verify experimentally
Lipophilicity Drug Likeness Physicochemical Profiling

Hydrogen-Bond Acceptor Capacity Advantage

The 3‑trifluoromethylphenoxy substituent provides 11 hydrogen‑bond acceptor sites (3 F atoms plus 2 nitro groups plus 2 sulfonamide oxygens plus the ether oxygen), whereas the 4‑fluorophenyl analog offers only 9 acceptors (single F atom lacks the additional acceptor capacity of CF₃) [1][2]. This difference of 2 H‑bond acceptors alters the compound's capacity to engage polar residues or structured water networks in a binding pocket, a factor that can be decisive in fragment-based or structure-based design campaigns where the sulfonamide linker geometry is held constant [1][2].

H-Bond Acceptors
Cross-study comparable
3-CF₃: 11 acceptors
4-F: 9 acceptors
Δ +2 acceptors
Supports H-bond-guided scaffold selection
Computed count; confirm via structural data
Hydrogen Bonding Molecular Recognition Ligand Efficiency

Molecular Size Difference vs. Fluoro Analog

The target compound has a molecular weight of 449.4 g·mol⁻¹ and 30 heavy atoms, compared with 399.4 g·mol⁻¹ and 27 heavy atoms for the 4‑fluorophenyl analog [1][2]. The increase of 50 Da (Δ +12.5%) and three additional heavy atoms reflects the replacement of a single fluorine atom with a trifluoromethyl group. While both compounds occupy a broadly similar size range, the heavier congener exceeds the 400 Da threshold more decisively, an important consideration when applying rule-of-five property filters during hit-to-lead progression.

Molecular Size
Cross-study comparable
3-CF₃: 449.4 Da
4-F: 399.4 Da
Δ +50 Da (+12.5%)
Benchmarks lead-like space positioning
Computed MW; verify by MS
Molecular Size Ligand Efficiency Metrics Permeability

Application Scenarios


CNS Penetrant Lead Optimization

When a medicinal chemistry program targeting an intracellular or CNS‑resident protein requires a sulfonamide‑based probe with sufficient passive permeability, the +0.8 log‑unit XLogP3 advantage of the 3‑trifluoromethylphenyl derivative over the 4‑fluorophenyl analog directly supports improved membrane transit while retaining the identical dinitrotoluene‑sulfonamide warhead [1][2]. This scenario applies to kinase inhibitor back‑ups, GPCR allosteric modulators, or epigenetic target probes where balanced lipophilicity is critical.

Structure-Based Design via H-Bond Acceptors

For targets where crystallographic or cryo‑EM data reveal an under‑exploited polar sub‑pocket near the solvent‑exposed terminus of the ligand, the two extra hydrogen‑bond acceptors provided by the CF₃ group (relative to mono‑fluoro) can be exploited to gain affinity or selectivity without modifying the core scaffold [1][2]. This is particularly relevant in fragment‑to‑lead or scaffold‑hopping exercises where incremental polar contacts can rescue weak initial affinity.

SAR of Phenoxy Substitution for Metabolic Stability

The 3‑trifluoromethyl group is known to attenuate oxidative metabolism relative to unsubstituted or halogen‑only phenyl rings. Systematic comparison of this compound with its 4‑fluorophenyl analog in microsomal or hepatocyte stability assays can deconvolve the contribution of the trifluoromethyl moiety to intrinsic clearance, providing a quantitative basis for scaffold prioritization [1][2].

Chemical Probe for Target Engagement

The compound's well‑defined molecular descriptors and commercial traceability make it a suitable starting point for installing a photoaffinity label or biotin tag through the ethyl‑sulfonamide linker. Its distinct lipophilicity and H‑bond capacity ensure that the derived probe will occupy a measurable property space, enabling clear differentiation from control probes built on the fluoro analog [1][2].

Application
Selection Property
Validation Focus
Permeability-guided lead optimization
Lipophilicity (XLogP3) context
Membrane permeability assay benchmarking
Polar contact-guided scaffold design
H-bond acceptor capacity
Binding-mode validation via structural biology
Metabolic stability SAR deconvolution
CF₃ metabolic attenuation context
Microsomal/hepatocyte clearance comparison
Chemical probe derivatization studies
Defined property space for probe design
Target-engagement specificity verification
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